FP-Tztp

Overview

Description

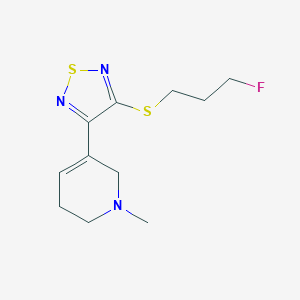

FP-TZTP (3-(3-(3-fluoropropylthio)-1,2,5-thiadiazol-4-yl)-1,2,5,6-tetrahydro-1-methylpyridine) is a radiotracer selectively targeting muscarinic M₂ acetylcholine receptors (mAChR M₂). It is primarily used in positron emission tomography (PET) imaging to study neurological conditions like Alzheimer’s disease, where M₂ receptor density is altered . Structurally, this compound contains a fluoropropylthio side chain, a thiadiazole ring, and a methyltetrahydropyridine moiety (SMILES: CN1CCC=C(C1)c1nsnc1SCCCF) . The compound’s molecular weight is 273.39 g/mol (CAS: 424829-90-3) .

This compound exists in both ¹⁸F- and ¹¹C-labeled forms. The ¹⁸F variant ([¹⁸F]this compound) was the first developed for primate and human PET studies, while the ¹¹C version ([¹¹C]this compound) enables repeated imaging within shorter intervals due to carbon-11’s shorter half-life (20.4 minutes vs. 109.7 minutes for fluorine-18) . Its synthesis involves nucleophilic displacement of a tosyloxy precursor with [¹⁸F]fluoride or methylation with [¹¹C]CH₃I .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of FP-Tztp involves a multi-step process. Initially, the radiolabeling of propyl ditosylate with fluorine-18 is performed to produce [18F]fluoropropyl tosylate. This intermediate is then alkylated onto a sulfide to form the thioalkyl chain of this compound . The optimal radiolabeling conditions include a total flow rate of 40 mL/min and a temperature of 190°C, resulting in a radiochemical yield of 26% with high radiochemical purity .

Industrial Production Methods

Industrial production of this compound typically employs continuous-flow microfluidics, which offers advantages such as reduced reagent consumption, shorter reaction times, and higher radiochemical yields compared to traditional batch synthesis methods . This technique is particularly beneficial for producing radiotracers like this compound, where high purity and specific activity are crucial.

Chemical Reactions Analysis

Types of Reactions

FP-Tztp undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert sulfoxides or sulfones back to the corresponding sulfides.

Substitution: Nucleophilic substitution reactions can occur at the fluoropropyl group, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like thiols or amines can be employed in substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of this compound, such as sulfoxides, sulfones, and substituted analogs .

Scientific Research Applications

1.1. PET Imaging of Muscarinic Receptors

[^18F]FP-TZTP has been employed to visualize and quantify muscarinic receptor binding in vivo. Studies have demonstrated its utility in measuring receptor density and distribution across various brain regions. For instance, one study assessed the kinetics of [^18F]this compound in rhesus monkeys, revealing rapid uptake and significant binding to M2 receptors, which are implicated in cognitive functions and memory processes .

Key Findings:

- The tracer exhibits high specificity for M2 receptors, with reduced binding observed in M2 receptor knockout models, confirming its selectivity .

- A notable reduction in cortical specific binding was observed when acetylcholinesterase inhibitors were administered, indicating competitive inhibition by endogenous acetylcholine .

1.2. Alzheimer’s Disease Research

The application of [^18F]this compound in Alzheimer's research is particularly promising. It allows for the assessment of cholinergic deficits associated with the disease. In vivo studies have shown that changes in receptor binding correlate with cognitive decline in affected individuals .

Table 1: Summary of Key Studies on this compound in Alzheimer's Research

2.1. Effects of Antipsychotic Medications

[^18F]this compound has also been utilized to study the effects of antipsychotic medications on muscarinic receptor activity. For example, research involving olanzapine—a widely used antipsychotic—has demonstrated that it induces weight gain through antagonistic actions on histamine receptors, which can be monitored via changes in this compound binding patterns .

Case Study: Olanzapine-Induced Metabolic Changes

- A study involving chronic treatment with olanzapine showed alterations in energy balance and metabolic parameters in rat models. The administration of [^18F]this compound allowed researchers to observe shifts in receptor activity associated with these metabolic changes .

3.1. Kinetic Modeling Techniques

Recent advancements have improved the methodologies for studying [^18F]this compound kinetics. The development of metabolite-corrected input functions has enhanced the precision of PET imaging studies, allowing for more accurate assessments of receptor dynamics under various physiological conditions .

Table 2: Methodological Approaches Using this compound

Mechanism of Action

FP-Tztp exerts its effects by selectively binding to the muscarinic acetylcholine receptor subtype M2. This binding is characterized by slower dissociation kinetics compared to other muscarinic receptor subtypes, which contributes to its selectivity . The interaction with M2 receptors allows for the visualization of receptor distribution and density in the brain using PET imaging .

Comparison with Similar Compounds

FP-TZTP is compared with two structural analogs: P-TZTP (propylthio-TZTP, compound 6) and F3P-TZTP (trifluoropropylthio-TZTP, compound 10). Key differences are summarized below.

Pharmacokinetics and Metabolism

- Metabolism : this compound and P-TZTP share similar metabolic pathways, with rapid oxidation of the tetrahydropyridine ring forming polar metabolites. F3P-TZTP’s trifluoropropyl group resists side-chain oxidation, slowing metabolism .

- Plasma Protein Binding: All three compounds exhibit high plasma protein binding (>85%), with minor differences attributed to fluorine content .

Brain Uptake and Distribution

- Brain Kinetics : this compound and P-TZTP show rapid brain uptake (K₁ ~1.0 mL/min⁻¹/mL⁻¹), while F3P-TZTP’s uptake is slower due to increased lipophilicity and slower receptor dissociation .

- Distribution Volume (DV) : F3P-TZTP’s higher DV reflects prolonged receptor binding, but its slow kinetics reduce measurement accuracy .

Peripheral Organ Uptake

| Organ | This compound (3) | P-TZTP (6) | F3P-TZTP (10) |

|---|---|---|---|

| Liver | Moderate clearance | Rapid clearance | Slow clearance (2× higher uptake vs. 3) |

| Heart | High uptake | Moderate uptake | Low uptake |

| Kidney/Lung | Rapid clearance | Rapid clearance | Rapid clearance |

- Liver Retention : F3P-TZTP’s high liver retention reduces plasma availability, limiting brain uptake .

- Heart Uptake : this compound’s high heart uptake aligns with M₂ receptor density in cardiac tissue .

Receptor Binding and Selectivity

- Blockade Studies : Co-injection with unlabeled this compound reduces DV by 50–70% for all tracers, with F3P-TZTP showing the greatest inhibition (70–80%) .

Biological Activity

FP-TZTP, a radiolabeled compound primarily used for imaging muscarinic M2 receptors, has garnered attention due to its unique pharmacological properties and potential applications in studying neurological conditions such as Alzheimer's disease and depression. This article explores the biological activity of this compound, summarizing key research findings, methodologies, and implications.

Overview of this compound

This compound (3-(3-{3-[18F]fluoropropyl}thio}-1,2,5-thiadiazol-4-yl)-1,2,5,6-tetrahydro-1-methylpyridine) is a selective radiotracer for muscarinic acetylcholine receptors, particularly the M2 subtype. It is primarily utilized in positron emission tomography (PET) imaging to assess receptor binding and distribution in vivo. The compound exhibits a modest selectivity for M2 receptors over M1 receptors, with affinity constants of 2.2 nM for M2 and 7.4 nM for M1 .

Key Findings

- Pharmacokinetics : Research indicates that small structural variations in the TZTP molecule significantly affect its pharmacokinetics (PK) within the brain and peripheral organs. For instance, studies comparing this compound with other derivatives demonstrated notable differences in log D, plasma protein binding (PPB), and distribution volumes (DV) in baboons .

- In Vivo Selectivity : The in vivo selectivity of this compound for M2 receptors was confirmed through experiments involving gene-manipulated knockout mice. The binding of this compound was sensitive to endogenous acetylcholine levels, as shown by competition models following cholinesterase inhibition with physostigmine .

- Clinical Relevance : Elevated binding of this compound was observed in subjects carrying the APOE-ε4 allele compared to non-carriers, suggesting its potential utility in assessing Alzheimer's disease risk factors .

Imaging Techniques

- PET Imaging : this compound has been utilized in both bolus injection and constant infusion methods during PET scans to study its distribution and receptor binding dynamics. Constant infusion was found to yield more precise distribution ratios between tissue and plasma compared to bolus injection due to rapid blood clearance and metabolism of the compound .

- Autoradiography : Ex vivo autoradiography techniques have validated the selective binding of this compound to M2 receptors in brain tissues from knockout mice, reinforcing its specificity as a radiotracer for PET imaging .

Neurological Disorders

This compound has been instrumental in elucidating the role of muscarinic receptors in various neurological disorders:

- Alzheimer's Disease : Studies have shown that this compound can effectively measure changes in muscarinic receptor availability associated with Alzheimer's pathology. Increased binding has been linked to decreased synaptic acetylcholine levels in older adults .

- Mood Disorders : Research involving bipolar disorder (BD) and major depressive disorder (MDD) patients demonstrated reduced M2 receptor binding compared to healthy controls using this compound imaging. This suggests a potential biomarker role for this compound in mood disorders .

Summary Table of Key Findings

| Study Focus | Key Findings |

|---|---|

| Pharmacokinetics | Small structural changes affect PK; rapid metabolism observed post-injection |

| In Vivo Selectivity | Confirmed through knockout models; sensitive to endogenous acetylcholine |

| Clinical Relevance | Increased binding in APOE-ε4 carriers; potential marker for Alzheimer's disease risk |

| Imaging Techniques | Constant infusion preferred for accurate distribution ratios; validated by autoradiography |

| Neurological Disorders | Reduced M2 receptor binding in BD/MDD; significant implications for understanding mood disorders |

Q & A

Basic Research Questions

Q. How is FP-TZTP synthesized and characterized for use in PET imaging?

this compound is synthesized via radio-labeling with carbon-11 or fluorine-18 isotopes. The synthesis involves alkylation of precursor compounds (e.g., 3-(3-fluoropropylthio)-1,2,5-thiadiazol-4-yl derivatives) using [¹¹CH₃I] or [¹⁸F]fluoride. Characterization includes analytical HPLC for radiochemical purity (>95%), thin-layer chromatography (TLC), and NMR for structural confirmation. Plasma protein binding and logD (lipophilicity) are measured to assess bioavailability. Researchers must validate new batches using standardized protocols to ensure reproducibility .

Q. What experimental protocols are recommended for administering this compound in small animal imaging studies?

For small animals (e.g., rats), continuous infusion is preferred over bolus injection. Infusion protocols reduce variability in plasma clearance and enable precise measurement of distribution volumes (DV). Blood sampling should occur at intervals (e.g., 10–120 minutes post-administration) to generate time-activity curves (TACs). Anesthesia (e.g., isoflurane) may alter cerebral blood flow, so awake imaging is recommended unless contraindicated .

Q. How does this compound's receptor selectivity compare to other TZTP analogs?

this compound exhibits higher selectivity for M2 muscarinic receptors compared to M1 in vitro, with affinity constants (Kᵢ) of 3.7 nM (M2) vs. 27 nM (M1). However, analogs like P-TZTP show stronger M2 selectivity in vitro but poorer in vivo performance due to faster metabolism. Competitive binding assays using unlabeled this compound (e.g., 90 nmol/kg co-injection) confirm target specificity by reducing radiotracer uptake in receptor-rich regions (e.g., striatum) .

Advanced Research Questions

Q. How do structural modifications in TZTP analogs influence their pharmacokinetic profiles?

Minor structural changes (e.g., replacing fluorine with trifluoropropyl groups in F3P-TZTP) significantly alter brain pharmacokinetics. For example, F3P-TZTP has slower brain uptake and lower clearance due to increased lipophilicity (logD = 1.8 vs. 1.5 for this compound). These modifications also affect plasma protein binding (this compound: 12% bound vs. F3P-TZTP: 18%), impacting arterial plasma AUC and distribution volumes. Researchers should use comparative pharmacokinetic modeling to optimize analog design .

Q. What methodologies are used to resolve discrepancies in this compound's distribution volumes across studies?

Discrepancies in DV may arise from differences in administration methods (bolus vs. infusion) or species-specific metabolism. To address this, use blocking studies with unlabeled this compound to validate receptor-specific binding. Arterial plasma sampling with metabolite correction (e.g., using HPLC to separate parent compound from metabolites) improves input function accuracy. Statistical comparisons of DV across brain regions (e.g., cerebellum as a reference) can isolate nonspecific binding .

Q. How can researchers optimize this compound's administration to minimize plasma protein interference?

Plasma protein binding reduces the free fraction of this compound available for receptor interaction. To mitigate this, pre-administering albumin-binding inhibitors (e.g., ibuprofen) or using analogs with lower binding (e.g., this compound: 12% bound) can increase bioavailability. Additionally, infusion protocols stabilize plasma concentrations, reducing variability in AUC measurements. Validate these adjustments with arterial plasma sampling and compartmental modeling .

Q. Methodological Considerations

- Data Contradiction Analysis : When conflicting results arise (e.g., DV variations), conduct cross-study comparisons using standardized metrics (e.g., % reduction in uptake post-blocking) and validate with autoradiography or ex vivo biodistribution studies .

- Experimental Design : Include control groups receiving unlabeled analogs to distinguish specific vs. nonspecific binding. Use longitudinal imaging to assess tracer stability over time .

Properties

IUPAC Name |

3-(3-fluoropropylsulfanyl)-4-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)-1,2,5-thiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16FN3S2/c1-15-6-2-4-9(8-15)10-11(14-17-13-10)16-7-3-5-12/h4H,2-3,5-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQKPPQNBFQLLIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC=C(C1)C2=NSN=C2SCCCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16FN3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50435762 | |

| Record name | FP-TZTP | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50435762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

424829-90-3 | |

| Record name | FP-TZTP | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0424829903 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FP-TZTP | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50435762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FP-TZTP | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C2LNI0YP8Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.